PD0166285

Catalog No.
S548340
CAS No.
185039-89-8
M.F
C26H27Cl2N5O2
M. Wt
512.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD0166285

CAS Number

185039-89-8

Product Name

PD0166285

IUPAC Name

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C26H27Cl2N5O2

Molecular Weight

512.4 g/mol

InChI

InChI=1S/C26H27Cl2N5O2/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31)

InChI Key

IFPPYSWJNWHOLQ-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

PD0166285; PD 0166285; PD0166285; PD166285; PD 166285; PD166285.

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl

Description

The exact mass of the compound 6-(2,6-Dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one is 511.15418 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PD0166285 is a pyridopyrimidine compound known for its potent inhibition of the Wee1 kinase, an essential regulator of the cell cycle. Wee1 plays a critical role in maintaining the G2 checkpoint by phosphorylating cyclin-dependent kinase 1 (Cdk1) at tyrosine 15, thus preventing premature mitosis. The action of PD0166285 leads to the abrogation of this checkpoint, promoting cell cycle progression and ultimately inducing apoptosis in cancer cells. This compound has demonstrated efficacy at nanomolar concentrations, making it a promising candidate in cancer therapeutics, particularly in combination with radiation therapy .

Kinase Inhibition Properties

Studies have shown that PD-0166285 inhibits several kinases, including:

  • Src family kinases: These kinases are involved in cell proliferation, survival, and migration. Inhibition of Src kinases has been explored as a potential therapeutic strategy for cancer [].
  • Epidermal growth factor receptor (EGFR): EGFR is another important regulator of cell growth and proliferation. Targeting EGFR with inhibitors is a mainstay treatment for several cancers [].
  • Platelet-derived growth factor receptor beta (PDGFRβ): PDGFRβ is involved in angiogenesis (blood vessel formation) and fibrosis (scarring). Inhibition of PDGFRβ is being investigated for its potential to treat cancer and other diseases characterized by excessive blood vessel growth or fibrosis [].
  • Fibroblast growth factor receptor 1 (FGFR1): FGFR1 is another receptor tyrosine kinase involved in cell proliferation and differentiation. Inhibition of FGFR1 is being explored as a treatment for various cancers [].

PD0166285 primarily functions through its interaction with the Wee1 kinase. By binding to this enzyme, it inhibits its activity, leading to decreased phosphorylation of Cdk1 at tyrosine 15. This results in the activation of Cdk1 and allows cells to bypass the G2/M checkpoint. The compound has been shown to induce cell cycle arrest at early G1 phase and disrupt microtubule polymerization in treated cells . The specific chemical structure and reaction pathways involving PD0166285 are still under investigation, but its mechanism highlights its role as a selective inhibitor of Wee1.

The biological activity of PD0166285 is characterized by its ability to sensitize cancer cells to DNA damage and promote apoptosis. In various studies, it has been shown to enhance the effects of radiation therapy by preventing G2/M arrest in cancer cells, allowing them to progress through the cell cycle despite DNA damage . Notably, PD0166285 has been effective in multiple cancer cell lines, including melanoma and esophageal squamous cell carcinoma, where it induces cell death through mechanisms involving both direct inhibition of Wee1 and interference with DNA repair processes .

PD0166285 holds significant potential in cancer therapy due to its ability to inhibit Wee1 kinase activity. Its applications include:

  • Cancer Treatment: Particularly effective as a radiosensitizer in tumors with compromised G1/S checkpoints.
  • Research Tool: Used in studies investigating cell cycle regulation and checkpoint dynamics.
  • Combination Therapy: Potential use alongside traditional therapies like chemotherapy and radiation to enhance efficacy against resistant cancer types .

Interaction studies involving PD0166285 have focused on its synergistic effects with radiation therapy and other chemotherapeutic agents. Research indicates that PD0166285 enhances the cytotoxic effects of radiation by preventing G2/M arrest, thereby increasing apoptosis rates in irradiated tumor cells. Additionally, studies have explored its interactions with other kinases such as PKMYT1, further elucidating its role in cell cycle regulation and DNA damage response mechanisms .

Several compounds share structural or functional similarities with PD0166285. Here is a comparison highlighting their unique characteristics:

Compound NameMechanism of ActionUnique Features
PD0325901MEK inhibitorPrimarily targets MAPK pathway
AZD1775Wee1 inhibitorDeveloped specifically for TP53-deficient tumors
MK-1775Wee1 inhibitorSimilar mechanism but different potency
CCT241161Wee1 inhibitorFocused on overcoming chemoresistance

PD0166285 is unique due to its dual role as both a Wee1 inhibitor and a radiosensitizer, making it particularly valuable in combination therapies for aggressive cancers .

PD0166285, also known as 6-(2,6-dichlorophenyl)-2-[[4-[2-(diethylamino)ethoxy]phenyl]amino]-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, is a synthetic small molecule with the molecular formula C₂₆H₂₇Cl₂N₅O₂ and a molecular weight of 512.43 g/mol. Its dihydrochloride salt form has the formula C₂₆H₂₉Cl₄N₅O₂ and a molecular weight of 585.35 g/mol.

Key Structural Features:

  • A pyridopyrimidine core substituted with dichlorophenyl and diethylaminoethoxy groups.
  • A methyl group at position 8 stabilizes the heterocyclic structure.

Table 1: Molecular Properties of PD0166285

PropertyValue
IUPAC Name6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one
SMILESCCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl
InChI KeyIFPPYSWJNWHOLQ-UHFFFAOYSA-N
Solubility (DMSO)50–100 mg/mL
Solubility (Ethanol)100 mg/mL
Purity≥97% (HPLC)

Physicochemical Characteristics

PD0166285 is a yellow crystalline solid with limited aqueous solubility but high solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. Its dihydrochloride salt exhibits hygroscopic properties and requires storage at 2–8°C in desiccated conditions.

PD0166285 is a pyridopyrimidine derivative with the systematic chemical name 6-(2,6-dichlorophenyl)-2-[[4-[2-(diethylamino)ethoxy]phenyl]amino]-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one [1] [2] [3]. The compound exists in two primary forms: the free base (CAS number 185039-89-8) and the dihydrochloride salt (CAS number 212391-63-4) [4] [2].

The molecular structure consists of a pyrido[2,3-d]pyrimidinone core scaffold substituted with a 2,6-dichlorophenyl group at position 6 and a diethylaminoethoxyphenyl group at position 2 [1] [2] [3]. This structural arrangement is critical for its biological activity as a kinase inhibitor.

Fundamental Physical Properties

PropertyFree BaseDihydrochloride Salt
Molecular FormulaC₂₆H₂₇Cl₂N₅O₂C₂₆H₂₉Cl₄N₅O₂
Molecular Weight512.43 g/mol585.35 g/mol
Exact Mass511.15418583.1075
Melting Point141-143°CNot specified
Density1.31 g/cm³Not specified
AppearanceLight yellow to pale yellow solidLight yellow to pale yellow solid

Elemental Composition

Elemental analysis of PD0166285 free base reveals the following composition: Carbon 60.94%, Hydrogen 5.31%, Chlorine 13.84%, Nitrogen 13.67%, and Oxygen 6.24% [5]. This composition confirms the molecular formula and provides verification of compound purity.

Solubility Characteristics

Organic Solvent Solubility

PD0166285 demonstrates excellent solubility in dimethyl sulfoxide (DMSO), with reported values ranging from 60-100 mg/mL (117.1-195.14 mM) for the free base [6] [7] [5]. The compound also shows good solubility in ethanol, with the free base dissolving at concentrations up to 100 mg/mL (195.14 mM) [6].

Aqueous Solubility

The compound exhibits minimal aqueous solubility, being essentially insoluble in water with solubility values less than 0.1 mg/mL [6] [7]. This hydrophobic character is consistent with its lipophilic structure and affects its bioavailability and cellular uptake properties.

Solubility Data Summary

SolventFree Base SolubilityDihydrochloride Solubility
DMSO60-100 mg/mL (117.1-195.14 mM)58.53-100 mg/mL (100-170.9 mM)
Ethanol100 mg/mL (195.14 mM)Not specified
WaterInsoluble (<0.1 mg/mL)Insoluble

Thermal Properties and Stability

Thermal Stability

PD0166285 exhibits thermal stability up to its melting point of 141-143°C [8]. The compound remains stable under recommended storage conditions, with no significant decomposition observed at temperatures below its melting point [9] [10].

Environmental Stability Factors

PD0166285 is sensitive to light and moisture, requiring protection from both during storage [2] [12]. The dihydrochloride salt form is particularly hygroscopic and must be stored under desiccating conditions to prevent moisture uptake [2].

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Analysis

The structural identity of PD0166285 is confirmed through ¹H NMR spectroscopy recorded at 400 MHz and ¹³C NMR at 100 MHz [13] [14]. The NMR spectra are consistent with the proposed structure, showing characteristic signals for the pyridopyrimidine core, dichlorophenyl substituent, and diethylaminoethoxy side chain [14].

Mass Spectrometry Analysis

Liquid chromatography-mass spectrometry (LC-MS) analysis confirms the molecular weight and structural integrity of PD0166285 [14]. The exact masses determined by high-resolution mass spectrometry are 511.15418 for the free base and 583.1075 for the dihydrochloride salt [7] [11].

Ultraviolet-Visible Spectroscopy

PD0166285 exhibits characteristic UV-Vis absorption with detection wavelength at 360 nm, which is utilized for analytical quantification and purity assessment [15]. This spectroscopic property is important for pharmacokinetic studies and analytical method development.

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic functional group vibrations consistent with the pyridopyrimidine structure, including carbonyl, aromatic, and aliphatic C-H stretching frequencies [9] [10]. These spectral features provide additional structural confirmation.

Analytical Characterization Methods

Purity Assessment

High-performance liquid chromatography (HPLC) analysis consistently shows purity levels of ≥97-99% for commercial preparations of PD0166285 [2] [7] [12]. The compound purity is verified through multiple analytical techniques including LC-MS and NMR spectroscopy [14].

Quality Control Methods

Commercial suppliers employ comprehensive analytical methods for quality control, including:

  • ¹H NMR spectroscopy for structure verification
  • LC-MS for molecular weight confirmation and purity assessment
  • HPLC for quantitative purity determination
  • Elemental analysis for compositional verification [7] [11] [14]

Analytical Method Development

Analytical methods for PD0166285 utilize reverse-phase HPLC with UV detection at 360 nm [15]. The compound is typically analyzed using gradient elution with methanol and 0.1% formic acid in water, providing excellent separation and quantification capabilities.

Chemical Stability and Degradation

pH Stability

While specific pH stability data for PD0166285 is not extensively documented in the available literature, the compound structure suggests reasonable stability under physiological pH conditions. The pyridopyrimidine core is generally stable to mild acidic and basic conditions.

Oxidative Stability

The compound contains potential oxidation sites, particularly the diethylamino group and the aromatic systems. Storage under inert atmosphere or with antioxidants may be beneficial for long-term stability, though specific oxidative degradation pathways are not detailed in the literature.

Photostability

PD0166285 requires protection from light during storage and handling [2] [12]. Photodegradation can occur upon exposure to ambient light, particularly UV radiation, necessitating storage in amber containers or under reduced lighting conditions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

511.1541805 g/mol

Monoisotopic Mass

511.1541805 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PD166285

Dates

Last modified: 08-15-2023
1: Chang JB, Ferrell JE Jr. Mitotic trigger waves and the spatial coordination of the Xenopus cell cycle. Nature. 2013 Aug 29;500(7464):603-7. doi: 10.1038/nature12321. Epub 2013 Jul 17. PubMed PMID: 23863935; PubMed Central PMCID: PMC3758429.
2: PosthumaDeBoer J, Würdinger T, Graat HC, van Beusechem VW, Helder MN, van Royen BJ, Kaspers GJ. WEE1 inhibition sensitizes osteosarcoma to radiotherapy. BMC Cancer. 2011 Apr 29;11:156. doi: 10.1186/1471-2407-11-156. PubMed PMID: 21529352; PubMed Central PMCID: PMC3103478.
3: Mir SE, De Witt Hamer PC, Krawczyk PM, Balaj L, Claes A, Niers JM, Van Tilborg AA, Zwinderman AH, Geerts D, Kaspers GJ, Peter Vandertop W, Cloos J, Tannous BA, Wesseling P, Aten JA, Noske DP, Van Noorden CJ, Würdinger T. In silico analysis of kinase expression identifies WEE1 as a gatekeeper against mitotic catastrophe in glioblastoma. Cancer Cell. 2010 Sep 14;18(3):244-57. doi: 10.1016/j.ccr.2010.08.011. PubMed PMID: 20832752; PubMed Central PMCID: PMC3115571.
4: Hashimoto O, Shinkawa M, Torimura T, Nakamura T, Selvendiran K, Sakamoto M, Koga H, Ueno T, Sata M. Cell cycle regulation by the Wee1 inhibitor PD0166285, pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line. BMC Cancer. 2006 Dec 19;6:292. PubMed PMID: 17177986; PubMed Central PMCID: PMC1770931.
5: Kawabe T. G2 checkpoint abrogators as anticancer drugs. Mol Cancer Ther. 2004 Apr;3(4):513-9. Review. PubMed PMID: 15078995.
6: Hashimoto O, Ueno T, Kimura R, Ohtsubo M, Nakamura T, Koga H, Torimura T, Uchida S, Yamashita K, Sata M. Inhibition of proteasome-dependent degradation of Wee1 in G2-arrested Hep3B cells by TGF beta 1. Mol Carcinog. 2003 Apr;36(4):171-82. PubMed PMID: 12669309.
7: Li J, Wang Y, Sun Y, Lawrence TS. Wild-type TP53 inhibits G(2)-phase checkpoint abrogation and radiosensitization induced by PD0166285, a WEE1 kinase inhibitor. Radiat Res. 2002 Mar;157(3):322-30. PubMed PMID: 11839095.
8: Wang Y, Li J, Booher RN, Kraker A, Lawrence T, Leopold WR, Sun Y. Radiosensitization of p53 mutant cells by PD0166285, a novel G(2) checkpoint abrogator. Cancer Res. 2001 Nov 15;61(22):8211-7. PubMed PMID: 11719452.

Explore Compound Types